Benzamide, N-(cyclopropylcarbonyl)-
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Overview
Description
Benzamide, N-(cyclopropylcarbonyl)-: is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropylcarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, N-(cyclopropylcarbonyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the method mentioned above offers a greener alternative that can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:
Condensation Reactions: It can participate in acid-catalyzed condensation reactions with compounds like glyoxal, leading to the formation of complex structures.
Substitution Reactions: The compound can undergo substitution reactions, where the cyclopropylcarbonyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Lewis Acid Catalysts: Such as ZrCl4, are commonly used in the synthesis and modification of benzamide derivatives.
Ultrasonic Irradiation: This technique is employed to enhance reaction rates and yields in the preparation of benzamide compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with glyoxal can yield N-(tetrahydrofuran-2-yl)benzamide .
Scientific Research Applications
Chemistry: Benzamide, N-(cyclopropylcarbonyl)- is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, benzamide derivatives are explored for their potential therapeutic properties. They have been studied for their antioxidant, antibacterial, and anti-inflammatory activities . These compounds are also investigated for their role in cancer treatment and other medical applications .
Industry: Benzamide derivatives are utilized in the paper, plastic, and rubber industries. They serve as intermediates in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of Benzamide, N-(cyclopropylcarbonyl)- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating caspase-9 and releasing cytochrome c into the cytosol . This process is regulated by proteins such as Bcl-2 and involves the inhibition of NF-kB activation .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, with the chemical formula C7H7NO.
N-substituted Benzamides: These compounds, such as declopramide, exhibit various biological activities, including apoptosis induction and NF-kB inhibition
Uniqueness: Benzamide, N-(cyclopropylcarbonyl)- is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
756488-67-2 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(cyclopropanecarbonyl)benzamide |
InChI |
InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)12-11(14)9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) |
InChI Key |
KJIWWFBAXBQCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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